N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a tetrahydropyridine ring. The isoxazole-3-carboxamide moiety is substituted at the 5-position with a thiophen-2-yl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-15(12-9-13(21-18-12)14-2-1-7-22-14)17-10-4-6-19-11(8-10)3-5-16-19/h1-3,5,7,9-10H,4,6,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWCWYPOIZXNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound features a fused pyrazolo-pyridine ring system linked to an isoxazole carboxamide moiety. Its molecular formula is with a molecular weight of approximately 244.26 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. Research indicates that such compounds exhibit significant inhibitory effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor proliferation and survival, such as the BRAF(V600E) and EGFR pathways .
- Case Study : In vitro assays demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), suggesting a potential for combination therapy with established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well documented. This compound is hypothesized to act as a selective COX-2 inhibitor:
- Research Findings : Compounds structurally related to this carboxamide have shown superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib. In animal models, these compounds exhibited significant edema reduction percentages .
Antimicrobial Activity
Emerging evidence suggests that pyrazole derivatives possess antimicrobial properties:
- Mechanism : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Study Results : Pyrazole-based compounds have been evaluated for their efficacy against various bacterial strains, showcasing promising results in inhibiting growth and biofilm formation .
Data Tables
Scientific Research Applications
Structural Characteristics
The compound integrates a pyrazolo[1,5-a]pyridine core with an isoxazole moiety and a thiophene substituent. This unique configuration allows for diverse interactions with biological targets, making it a promising candidate in drug discovery.
Antiviral Properties
One of the most notable applications of this compound is its potential as an antiviral agent , particularly against the hepatitis B virus (HBV) . Research indicates that it functions as a core protein allosteric modulator (CpAM), inhibiting HBV replication by binding to the viral core protein and preventing its assembly. This mechanism has been extensively studied and highlights the compound's promise in treating viral infections.
Anti-inflammatory and Analgesic Effects
The compound has also exhibited significant anti-inflammatory and analgesic properties. Studies have shown that derivatives of isoxazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, suggesting potential use in treating inflammatory diseases . Specifically, compounds similar to N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide have demonstrated efficacy comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound. It has been reported to induce cytotoxicity in various cancer cell lines, including PC-3 (prostate cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values indicate significant potency against these cell lines, comparable to standard chemotherapy agents like etoposide .
Synthetic Pathways
The synthesis of this compound typically involves multiple steps that allow for the modification of its structure to enhance biological activity. Key synthetic routes include:
- Formation of the pyrazolo[1,5-a]pyridine core.
- Introduction of the thiophene moiety.
- Coupling with isoxazole derivatives.
These synthetic methods are crucial for obtaining the compound in a form suitable for biological testing and application.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | Structure | Core structure used for various biological activities. |
| Isoxazole derivatives | Structure | Known for immunomodulatory effects; potential as anti-inflammatory agents. |
| Thiophene-containing compounds | Structure | Exhibits diverse biological activities including antimicrobial properties. |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antiviral Activity : A study demonstrated that this compound significantly reduced HBV replication in vitro by targeting viral proteins directly.
- Anti-inflammatory Effects : In animal models of inflammation induced by carrageenan, administration of this compound resulted in reduced paw edema comparable to traditional anti-inflammatory medications.
- Cytotoxicity Studies : In vitro assays showed that this compound had IC50 values lower than those of many existing anticancer agents across several cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s closest structural analog, N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (), shares a pyrazolo-fused bicyclic framework but differs in the following key aspects:
- Core Ring System: The target compound contains a pyridine ring, whereas the analog features a pyrimidine ring.
- Substituents :
- The target compound has an isoxazole-3-carboxamide group, while the analog substitutes this with a trifluoromethyl group at position 5.
- The analog includes a 4-methoxybenzyl group on the amide nitrogen, absent in the target compound.
Hypothetical Property Comparison (Based on Structural Analysis)
Research Findings and Limitations
- Pharmacological Data: No direct comparative efficacy or toxicity data are available in the provided sources. The analog in lacks published activity data, limiting conclusive comparisons.
- Synthetic Accessibility : The target compound’s isoxazole ring may simplify synthesis compared to the analog’s trifluoromethylpyrimidine system, which requires specialized fluorination steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
